molecular formula C10H23NO B15315270 3-(Aminomethyl)-5-ethylheptan-4-ol

3-(Aminomethyl)-5-ethylheptan-4-ol

Cat. No.: B15315270
M. Wt: 173.30 g/mol
InChI Key: PRTSENVHMPBANB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-ethylheptan-4-ol is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a hydroxyl group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-ethylheptan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylheptan-4-one with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvents: Common solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-ethylheptan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted amines and alcohols.

Scientific Research Applications

3-(Aminomethyl)-5-ethylheptan-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-ethylheptan-4-ol involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
  • 3-(Aminomethyl)-5-methylhexanoic acid

Uniqueness

3-(Aminomethyl)-5-ethylheptan-4-ol is unique due to its specific structure, which combines an aminomethyl group, an ethyl group, and a hydroxyl group on a heptane backbone. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

3-(aminomethyl)-5-ethylheptan-4-ol

InChI

InChI=1S/C10H23NO/c1-4-8(5-2)10(12)9(6-3)7-11/h8-10,12H,4-7,11H2,1-3H3

InChI Key

PRTSENVHMPBANB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(CC)CN)O

Origin of Product

United States

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